Cas no 128-37-0 (Butylated hydroxytoluene)

Butylated hydroxytoluene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,6-Di-tert-butyl-4-methylphenol
- 2,6-BIS(1,1-DIMETHYLETHYL)-4-METHYLPHENOL
- 2,6-DI-T-BUTYL-4-METHYLPHENOL
- 2,6 DI-T-BUTYL PARA CRESOL
- 2,6-DI-T-BUTYL-P-CRESOL
- 2,6-DI-TERT-BUTYL-1-HYDROXY-4-METHYLBENZENE
- 2,6-DI-TERT-BUTYL-P-CRESOL
- 2,6-DITERTIARY BUTYL-P-CRESOL
- 3,5-DI-TERT-BUTYL-4-HYDROXYTOLUENE
- BUTYLATED HYDROXYTOLUENE
- BUTYLHYDROXYTOLUENE
- BUTYLHYDROXYTOLUENUM
- DBPC
- DIBUTYL HYDROXYTOLUENE
- DI-T-BUTYL-4-METHYLPHENOL
- FEMA 2184
- IONOL
- IONOL(R) CPA
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- BHT
- 2,6-Di-tert-butyl-4-methylphenol (2,6-Bis(1,1-dimethylethyl)-4-methylphenol)
- 2.6-di-tert-butyl-4-methylenol
- 3,5-Di-tert-4-butylhydroxytoluene ;BHT
- ASTM D6042-96 Calib. Mix
- BHT ;Butylated Hydroxy Toluen
- Naugard? BHT
- 2,6-di-t-butyl-p-methyl phenol
- 2,6-di-tert-butyl-4-methyl-phenol
- 3,5-di-t-butyl-4-hydroxyphenyl-acetic acid
- 4-hydroxy-3,5-di-tert-butylphenylacetic acid
- 4-methyl-2,6-di-tert-butylphenol
- 501
- Butylated hydroxytoluene (BHT&2,6-DBPC)
- Naugard BHT
- E321
- p21
- ao29
- ao4k
- BUKS
- cao1
- cao3
- DBMP
- P 21
- Stavox
- Dibunol
- Ionol CP
- Impruvol
- Topanol
- Ionole
- Deenax
- Vianol
- Dalpac
- Antioxidant KB
- Topanol O
- Antioxidant 4K
- Sumilizer BHT
- Vanlube PC
- Topanol OC
- Tenamene 3
- Antioxidant DBPC
- Sustane BHT
- Vanlube PCX
- Antioxidant 30
- Antioxidant 29
- Nonox TBC
- Tenox BHT
- Chemanox 11
- Ionol 1
- Agidol
- Catalin CAO-3
- Ionol (antioxidant
- 2,6-Di-tert-butyl-4-methylphenol,99%
- Butylated hydroxytoluene
-
- MDL: MFCD00011644
- Inchi: 1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3
- InChI-Schlüssel: NLZUEZXRPGMBCV-UHFFFAOYSA-N
- Lächelt: O([H])C1C(=C([H])C(C([H])([H])[H])=C([H])C=1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 1911640
Berechnete Eigenschaften
- Genaue Masse: 220.18300
- Monoisotopenmasse: 220.183
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 2
- Komplexität: 207
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 2
- Oberflächenladung: 0
- Topologische Polaroberfläche: 20.2
- XLogP3: 5.3
Experimentelle Eigenschaften
- Farbe/Form: Farbloses kristallines oder weißes kristallines Pulver
- Dichte: 1.048
- Schmelzpunkt: 69-73 °C (lit.)
- Siedepunkt: 265 °C(lit.)
- Flammpunkt: Fahrenheit: 260.6° f
Celsius: 127° c - Brechungsindex: 1.4859
- Löslichkeit: methanol: 0.1 g/mL, clear, colorless
- Wasserteilungskoeffizient: Unlöslich
- Stabilität/Haltbarkeit: Stable, but light-sensitive. Incompatible with acid chlorides, acid anhydrides, brass, copper, copper alloys, steel, bases, oxidizing agents. Combustible.
- PSA: 20.23000
- LogP: 4.29560
- FEMA: 2184 | BUTYLATED HYDROXYTOLUENE
- Merck: 1548
- Löslichkeit: Löslich in Ethanol (25%, 25 ℃), Aceton (40%) benzol (40%) Sojaöl, Baumwollsaatöl, Schmalz, wasserunlöslich, Glycerin, Propylenglykol.
- Dampfdruck: <0.01 mmHg ( 20 °C)
Butylated hydroxytoluene Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319,H411
- Warnhinweis: P273,P305+P351+P338
- Transportnummer gefährlicher Stoffe:3077
- WGK Deutschland:1
- Code der Gefahrenkategorie: 50/53
- Sicherheitshinweise: S26-S36-S37/39
- FLUKA MARKE F CODES:8-10-23
- RTECS:GO7875000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:9
- Lagerzustand:2-8°C
- Gefährdungsgrad:9
- Toxizität:LD50 orally in mice: 1040 mg/kg (McOmie)
- TSCA:Yes
- PackingGroup:III
- Verpackungsgruppe:III
- Risikophrasen:R22; R36/37/38
Butylated hydroxytoluene Zolldaten
- HS-CODE:29071900
- Zolldaten:
China Zollkodex:
2907199090Übersicht:
290799090 Andere Monophenole. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
290799090 andere Monophenole MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30.0%
Butylated hydroxytoluene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 981446-50G |
2,6-Di-tert-butyl-4-methylphenol, 99.8% |
128-37-0 | 99.8% | 50G |
¥ 130 | 2022-04-26 | |
Cooke Chemical | A3139212-500G |
2,6-Di-tert-butyl-4-methylphenol |
128-37-0 | CP | 500g |
RMB 48.80 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012385-2.5kg |
Butylated hydroxytoluene |
128-37-0 | AR | 2.5kg |
¥243 | 2023-09-10 | |
Oakwood | 223189-25g |
2,6-Di-tert-butyl-4-methylphenol |
128-37-0 | 99% | 25g |
$12.00 | 2024-07-19 | |
Key Organics Ltd | STR04334-20MG |
2,6-Bis(tert-butyl)-4-methylphenol |
128-37-0 | >95% | 20mg |
£76.00 | 2023-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019236-1kg |
Butylated hydroxytoluene |
128-37-0 | 98% | 1kg |
¥70.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y33656-2.50kg |
Butylated hydroxytoluene |
128-37-0 | AR | 2.50kg |
¥268.0 | 2024-06-07 | |
Enamine | EN300-52982-0.5g |
2,6-di-tert-butyl-4-methylphenol |
128-37-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Key Organics Ltd | STR04334-250G |
2,6-Bis(tert-butyl)-4-methylphenol |
128-37-0 | >95% | 250g |
£50.00 | 2025-02-09 | |
Key Organics Ltd | STR04334-10MG |
2,6-Bis(tert-butyl)-4-methylphenol |
128-37-0 | >95% | 10mg |
£63.00 | 2025-02-09 |
Butylated hydroxytoluene Lieferanten
Butylated hydroxytoluene Verwandte Literatur
-
Sihang Gao,Lijun Yang,Bangfei Deng,Jiang Zhang RSC Adv. 2017 7 52475
-
Biquan Xiong,Shipan Xu,Weifeng Xu,Yu Liu,Limin Zhang,Ke-Wen Tang,Shuang-Feng Yin,Wai-Yeung Wong Org. Chem. Front. 2022 9 3807
-
Honggang Mei,Bingjie Zhao,Huaming Wang,Lei Li,Sixun Zheng Polym. Chem. 2021 12 3564
-
Yi-Jie Wang,Yu-Fen Bao,Xiao-Jie Lu,Jia-Qi Dong,Ding-Hua Liu RSC Adv. 2023 13 3033
-
Yan-Hua Fu,Yanwei Zhang,Fang Wang,Ling Zhao,Guang-Bin Shen,Xiao-Qing Zhu RSC Adv. 2023 13 3295
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Phenylpropane
- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe
- anderer chemische Zusatzstoffe
- Pharmazeutische und Biochemische Produkte pharmazeutische Zwischenprodukte
- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe
- Katalysatoren und anorganische Chemikalien Katalysatoren
Weitere Informationen zu Butylated hydroxytoluene
Butylated Hydroxytoluene (128-37-0) in Pharmaceutical Applications: Antioxidant Properties and Drug Stability
Butylated Hydroxytoluene (BHT), with the CAS number 128-37-0, is a widely used synthetic antioxidant in the pharmaceutical industry. Its primary role is to prevent oxidative degradation of active pharmaceutical ingredients (APIs), thereby extending the shelf life of medications. Recent studies highlight BHT's efficacy in stabilizing lipid-based drug formulations, particularly in oral solid dosage forms and topical creams. Research published in the Journal of Pharmaceutical Sciences (2023) demonstrates that BHT at 0.01-0.1% concentrations can reduce peroxide formation in polyunsaturated fatty acid-based drugs by up to 78%. However, the compound's cytochrome P450 interaction remains a critical consideration for drug metabolism, prompting ongoing research into optimized dosing thresholds for human therapeutics.
BHT (128-37-0) Safety Profile in Biomedicine: Toxicology and Regulatory Status
The safety evaluation of Butylated Hydroxytoluene (128-37-0) has gained significant attention, especially with the FDA's 2022 updated guidelines on antioxidant excipients. While generally recognized as safe (GRAS) at concentrations below 0.02% in parenteral formulations, BHT's potential endocrine disruption effects are under scrutiny. A 2023 meta-analysis in Food and Chemical Toxicology reviewed 47 clinical studies, concluding that daily intake below 0.3 mg/kg body weight shows no significant hepatotoxicity. Pharmaceutical applications now focus on controlled-release matrices that minimize systemic absorption, with particular emphasis on pediatric and geriatric formulations. The European Medicines Agency (EMA) requires explicit BHT quantification in drug leaflets when concentration exceeds 0.01% w/w.
128-37-0 Butylated Hydroxytoluene in Cancer Research: Dual Roles as Protector and Potential Adjuvant
Emerging oncology research reveals paradoxical findings about 128-37-0 Butylated Hydroxytoluene. While it protects normal cells from oxidative stress during chemotherapy (as shown in 2022 Molecular Cancer Therapeutics studies), some in vitro models suggest BHT may modulate P-glycoprotein activity in multidrug-resistant tumors. Current clinical trials (NCT05532891) are investigating BHT's synergy with doxorubicin in breast cancer regimens. The compound's lipophilic character enables effective incorporation into nanoparticle drug carriers, with recent patent filings (WO2023187641) describing BHT-stabilized paclitaxel formulations showing 40% reduced hepatotoxicity compared to conventional Taxol.
Butylated Hydroxytoluene (CAS 128-37-0) in Neuropharmacology: Crossing the Blood-Brain Barrier
The neuroprotective potential of CAS 128-37-0 has sparked interest in treating neurodegenerative diseases. A 2023 Nature Neuroscience study demonstrated BHT's ability to reduce amyloid-beta aggregation by 62% in transgenic Alzheimer's models at nanomolar concentrations. Its small molecular weight (220.35 g/mol) and high lipid solubility enable exceptional blood-brain barrier penetration, making it a candidate for CNS drug formulations. However, researchers caution about potential dopaminergic system interactions based on primate studies showing altered dopamine transporter expression after chronic high-dose exposure. Current Good Manufacturing Practice (cGMP) guidelines now mandate strict residual solvent control in BHT-containing neurological drugs.
128-37-0 BHT in Vaccine Formulation: Stabilizing mRNA and Viral Vector Platforms
With the global vaccine development boom, 128-37-0 BHT has emerged as a critical excipient in both mRNA-LNP and adenoviral vector vaccines. Its radical-scavenging properties maintain lipid nanoparticle integrity during freeze-thaw cycles, as evidenced by Moderna's 2022 stability data showing 98% mRNA protection at -20°C for 18 months. The WHO's 2023 guidelines recommend BHT as a preferred antioxidant for thermostable vaccine formulations, particularly in tropical climates. Emerging research explores its synergy with trehalose in lyophilized COVID-19 booster vaccines, though regulatory agencies require rigorous demonstration of absence of adjuvant activity at concentrations below 0.005%.
Butylated Hydroxytoluene (128-37-0) Alternatives: Natural Antioxidants in Pharmaceutical Development
Growing demand for clean-label pharmaceuticals has accelerated research into BHT 128-37-0 alternatives. Rosmarinic acid and tocopherol mixtures now show comparable efficacy in certain drug formulations, with the advantage of GRAS designation at higher concentrations. A 2023 comparative study in Pharmaceutics found vitamin E/BHT hybrid systems provided optimal oxidation protection for omega-3 containing softgels. However, natural alternatives face challenges in batch-to-batch consistency and higher production costs. Pharmaceutical engineers are developing novel encapsulation methods to enhance the stability of plant-derived antioxidants, with some patents claiming 2-year stability matching synthetic BHT in accelerated aging tests.
128-37-0 (Butylated hydroxytoluene) Verwandte Produkte
- 96-70-8(2-tert-butyl-4-ethylphenol)
- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))
- 88-60-8(2-tert-butyl-5-methylphenol)
- 732-26-3(2,4,6-Tri-tert-butylphenol)
- 1020-31-1(3,5-Di-tert-butylcatechol)
- 583-39-1(1H-1,3-benzodiazole-2-thiol)
- 79-97-0(Bisphenol C)
- 128-39-2(2,6-Di-tert-butylphenol)
- 2078-54-8(Propofol)
- 1879-09-0(6-tert-Butyl-2,4-xylenol)

